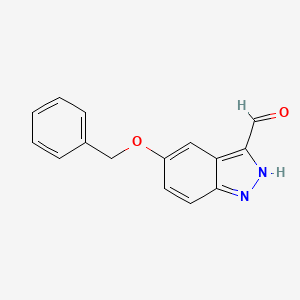

5-Benzyloxy-1H-indazole-3-carbaldehyde

Description

Significance of the Indazole Core in Medicinal Chemistry and Drug Discovery

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. rsc.orgresearchgate.net The unique structural and electronic properties of the indazole core allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutic agents. researchgate.net

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

Antitumor Activity: Many indazole-containing compounds function as kinase inhibitors, playing a crucial role in cancer therapy. rsc.orgresearchgate.netnih.govnih.govrsc.org Marketed drugs such as Axitinib, Pazopanib, and Niraparib feature the indazole motif. researchgate.net

Anti-inflammatory Effects: The indazole structure is integral to compounds exhibiting significant anti-inflammatory properties. nih.govresearchgate.netresearchgate.net

Antimicrobial Properties: Researchers have successfully synthesized indazole derivatives with notable antibacterial and antifungal activities. nih.govresearchgate.netnih.gov

Antiviral Activity: The indazole scaffold has been a template for the development of agents targeting viral infections, including HIV and, more recently, SARS-CoV-2. nih.govresearchgate.netnih.gov

Other Therapeutic Areas: The versatility of the indazole core extends to treatments for neurological disorders, diabetes, and cardiovascular conditions. austinpublishinggroup.comchemimpex.com

The following table provides examples of the diverse biological activities exhibited by various indazole derivatives:

| Indazole Derivative Class | Biological Activity | Reference |

| 1H-indazole-3-amine derivatives | Antitumor (Chronic Myeloid Leukemia) | nih.gov |

| N-Arylindazole-3-carboxamides | Antiviral (SARS-CoV-2) | nih.gov |

| 2H-Indazole derivatives | Antimicrobial, Anti-inflammatory | nih.gov |

| C(3)-monosubstituted indazoles | 5-HT4 receptor agonism, Antifungal | austinpublishinggroup.com |

| 3-Aminoindazole derivatives | Anaplastic Lymphoma Kinase (ALK) Inhibition | nih.gov |

Historical Context and Evolution of Research on 1H-Indazole-3-carbaldehyde Derivatives

The journey to understanding and utilizing 1H-indazole-3-carbaldehyde derivatives has been marked by significant advancements in synthetic chemistry. Initially, the synthesis of indazoles posed challenges, but the development of various methodologies has made this class of compounds more accessible for research.

A pivotal and widely studied method for synthesizing 1H-indazole-3-carbaldehydes is the nitrosation of indoles . nih.govrsc.org This reaction proceeds through a multistep pathway involving the nitrosation at the C3 position of an indole (B1671886), leading to an oxime intermediate which then undergoes ring-opening and subsequent ring-closure to form the desired 1H-indazole-3-carbaldehyde. nih.gov Researchers have optimized this procedure to accommodate a wide range of functionalized indoles, including both electron-rich and electron-deficient starting materials, by using slightly acidic conditions and reverse addition to minimize side reactions. nih.govrsc.org

Beyond the nitrosation of indoles, other synthetic strategies have emerged, reflecting the evolution of organic synthesis:

Palladium-catalyzed reactions: These methods have been employed for the synthesis of 1-aryl-1H-indazoles from ortho-bromo benzaldehydes and arylhydrazines. researchgate.net

[3+2] Cycloaddition: The reaction of benzynes with diazo compounds or hydrazones provides an efficient route to the indazole skeleton. organic-chemistry.orgorgsyn.org This approach allows for the synthesis of various substituted indazoles under mild conditions. organic-chemistry.org

One-pot metal-free reactions: More recent developments include the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, offering a simple and environmentally friendly pathway to indazoles. organic-chemistry.org

These evolving synthetic methodologies have been instrumental in creating a diverse library of 1H-indazole-3-carbaldehyde derivatives, paving the way for extensive structure-activity relationship (SAR) studies and the discovery of potent bioactive molecules.

Current Research Frontiers and Unaddressed Challenges Pertaining to 5-Benzyloxy-1H-indazole-3-carbaldehyde

This compound has emerged as a particularly valuable intermediate in several cutting-edge areas of research. chemimpex.com Its structure, featuring a reactive aldehyde group and a benzyloxy substituent that can enhance solubility and modulate electronic properties, makes it a versatile building block. chemimpex.com

Current research involving this compound is concentrated in the following areas:

Pharmaceutical Development: It is a key starting material for the synthesis of complex pharmaceutical agents, with a particular focus on those targeting neurological disorders. chemimpex.com The aldehyde functionality allows for straightforward derivatization to create a wide range of chemical entities for screening and optimization. chemimpex.com

Organic Synthesis: Chemists utilize this compound to construct intricate molecular architectures, enabling the exploration of novel chemical reactions and pathways. chemimpex.com

Material Science: The unique electronic properties of this compound have led to its use in the development of new materials, especially for applications in organic light-emitting diodes (OLEDs). chemimpex.com

Despite its utility, research with this compound is not without its challenges. A primary hurdle lies in its synthesis. For instance, the nitrosation of its precursor, 5-benzyloxy-indole, requires careful control of reaction conditions to achieve high yields and purity. nih.gov The optimization of synthetic routes to minimize the formation of byproducts remains an active area of investigation.

Furthermore, while the potential applications are broad, a deeper understanding of the specific structure-activity relationships of its derivatives is needed. Future research will likely focus on the systematic functionalization of the this compound scaffold and the comprehensive biological evaluation of the resulting compounds to unlock their full therapeutic and technological potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxy-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-9-15-13-8-12(6-7-14(13)16-17-15)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVWVZRXSDJJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(NN=C3C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693044 | |

| Record name | 5-(Benzyloxy)-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-28-3 | |

| Record name | 5-(Phenylmethoxy)-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 5 Benzyloxy 1h Indazole 3 Carbaldehyde

Retrosynthetic Analysis of the 5-Benzyloxy-1H-indazole-3-carbaldehyde Architecture

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary precursor fragments. The C3-aldehyde functionality can be introduced via a formylation reaction, suggesting a key intermediate, 5-benzyloxy-1H-indazole. uni.lu This intermediate, in turn, can be disconnected at the N1-N2 bond of the pyrazole (B372694) ring. This leads back to a suitably substituted phenyl precursor, which already contains the benzyloxy moiety.

A highly effective and direct synthetic approach involves the transformation of a substituted indole (B1671886). nih.gov Specifically, the retrosynthetic pathway points to 5-benzyloxy-indole as a direct precursor. nih.govchemicalbook.com This strategy leverages the conversion of the indole's pyrrole (B145914) ring into the pyrazole ring of the indazole system, a transformation that simultaneously installs the required C-3 carbaldehyde.

Classical and Emerging Synthetic Routes to the 1H-Indazole-3-carbaldehyde Core

Cyclization Reactions for Indazole Ring Formation (e.g., Nitrosation of Indoles)

A prominent and efficient method for constructing the 1H-indazole-3-carbaldehyde core is the nitrosation of indoles. nih.govresearchgate.net This reaction proceeds through an oxidative cleavage of the indole's C2-C3 double bond followed by ring closure to form the indazole ring. researchgate.net

The mechanism begins with the nitrosation at the C-3 position of the indole ring to form a nitroso-intermediate, which then rearranges to an oxime. nih.gov Subsequent addition of water at the C-2 position initiates a ring-opening event, followed by cyclization to yield the final 1H-indazole-3-carbaldehyde product. nih.gov Optimized procedures for this transformation involve the slow addition of acid to a mixture of the indole and sodium nitrite (B80452) in a slightly acidic environment, which helps to minimize side reactions and improve yields. nih.govresearchgate.net This method is applicable to a wide range of substituted indoles, including those with electron-donating and electron-withdrawing groups. nih.gov

Other classical methods for indazole ring formation include the intramolecular cyclization of o-haloarylhydrazones and the diazotization of ortho-alkylanilines. thieme-connect.comchemicalbook.comnih.govnih.gov More recent approaches involve metal-catalyzed processes, such as copper-mediated intramolecular Ullmann-type reactions and silver-mediated intramolecular C-H amination. thieme-connect.comnih.gov

Regioselective Formylation Strategies at the C-3 Position

Direct formylation of a pre-formed indazole ring at the C-3 position is another key strategy. The Vilsmeier-Haack reaction is a classical and effective method for this purpose. chim.itorganic-chemistry.orgijpcbs.comsid.ir This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.org The resulting electrophilic iminium salt attacks the electron-rich indazole ring, leading to the formation of the 3-formyl derivative after hydrolysis. organic-chemistry.org For instance, the Vilsmeier-Haack reaction on 5-nitro-1H-indazole has been reported to produce the corresponding 3-formylindazole in high yield. chim.it

However, direct C-3 functionalization of indazoles can be challenging compared to indoles. nih.gov Therefore, alternative strategies often involve lithiation at the C-3 position, directed by a protecting group on the indazole nitrogen, followed by trapping with a formylating agent. nih.gov For example, an N-protected indazole can be regioselectively lithiated at C-3 and then reacted with an electrophile like DMF to introduce the aldehyde group. nih.gov

Introduction and Functionalization of the 5-Benzyloxy Substituent

The benzyloxy group at the C-5 position serves as a crucial protecting group for the hydroxyl functionality, which can be unmasked in later synthetic stages for further derivatization.

Strategies for Benzyl (B1604629) Ether Installation and Cleavage

The most common method for installing a benzyl ether is the Williamson ether synthesis. wikipedia.orgbyjus.comtcichemicals.commasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of a hydroxyl group with a base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a benzyl halide (e.g., benzyl bromide). masterorganicchemistry.comyoutube.com This method is highly efficient for forming ethers from primary halides. masterorganicchemistry.com

The cleavage of the benzyl ether to reveal the free hydroxyl group is typically achieved through catalytic hydrogenolysis. youtube.comorganic-chemistry.org This mild method uses hydrogen gas and a palladium on carbon (Pd/C) catalyst to reductively cleave the C-O bond, yielding the alcohol and toluene (B28343) as a byproduct. youtube.com Other methods for debenzylation include treatment with strong acids or oxidative cleavage, although these are often less compatible with sensitive functional groups. organic-chemistry.orgnih.govorganic-chemistry.orgsemanticscholar.org Visible-light-mediated photocatalytic debenzylation has emerged as a milder alternative with improved functional group tolerance. nih.gov

Precursor Compounds Bearing the 5-Benzyloxy Moiety (e.g., 5-Benzyloxy-indole)

A highly convergent strategy involves starting with a precursor that already contains the 5-benzyloxy group. 5-Benzyloxy-indole is a prime example of such a precursor. nih.govchemicalbook.com The synthesis of 5-benzyloxy-indole can be accomplished through various established indole syntheses, such as the Reissert method, starting from 6-benzyloxy-2-nitrotoluene. orgsyn.org

The direct conversion of 5-benzyloxy-indole to this compound via nitrosation offers a streamlined route to the target molecule. nih.gov A reported procedure involves reacting 5-benzyloxy-indole with a nitrosating agent, leading to the desired product in a high yield of 91% after purification. nih.govrsc.org This approach elegantly combines the formation of the indazole ring and the installation of the C-3 aldehyde in a single, efficient transformation.

Synthetic Scheme Example

A practical synthesis of this compound is outlined below, highlighting the key transformation from a readily available precursor.

Table 1: Synthesis of this compound from 5-Benzyloxy-indole

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Benzyloxy-indole | 1. HCl, NaNO₂, H₂O, DMF, 0 °C to rt, 3 h | This compound | 91% | nih.gov |

This table summarizes an optimized procedure where the nitrosation of 5-benzyloxy-indole under mild, slightly acidic conditions provides direct access to the target compound in excellent yield. nih.gov

Advanced and Sustainable Synthetic Approaches

The synthesis of the 1H-indazole-3-carbaldehyde scaffold, a crucial intermediate for various functionalized indazoles, has evolved from conventional methods to more advanced and sustainable protocols. These modern approaches prioritize efficiency, safety, and greener chemical principles.

Catalytic Systems and Their Application in Synthesis

Transition-metal catalysis represents a powerful tool for constructing the indazole core with high precision and functional group tolerance. While a direct catalytic synthesis for this compound from its indole precursor is prominently achieved through nitrosation nih.gov, advanced catalytic strategies are employed for the synthesis of the core indazole ring system from different precursors.

Recent strategies often involve rhodium and palladium catalysts for C-H activation and annulation sequences. For instance, Glorius and co-workers have reported a method using a Rh(III) catalyst in conjunction with a copper co-catalyst for the synthesis of 1H-indazoles from the reaction of imidates with nitrosobenzenes. nih.gov This process proceeds through a Rh(III)-mediated C-H activation and C-N bond formation, followed by a Cu-catalyzed N-N bond formation. nih.gov

Palladium-catalyzed reactions are also prevalent. Methods such as the intramolecular amination of aryl halides provide a robust route to the indazole skeleton. samipubco.com These catalytic cycles, including well-known cross-coupling reactions, are instrumental in building the complex architecture of functionalized indazoles, offering significant advantages over classical multi-step syntheses. rasayanjournal.co.in Such catalytic systems are central to modern organic synthesis, enabling the construction of diverse indazole libraries for further investigation.

Microwave-Assisted and Flow Chemistry Protocols

In the pursuit of sustainable chemistry, microwave-assisted organic synthesis (MAOS) and continuous-flow chemistry have emerged as leading technologies for accelerating and improving chemical reactions.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the synthesis of indazoles, offering significant reductions in reaction time, increased product yields, and cleaner reaction profiles compared to conventional heating. jchr.orgheteroletters.org The mechanism relies on the efficient heating of polar molecules through dielectric loss, leading to rapid and uniform temperature increases. jchr.org For the indazole scaffold, microwave-assisted methods often involve the cyclization of aryl hydrazones, which can be formed in situ from precursors like 2-halobenzaldehydes and hydrazines. ajrconline.orgresearchgate.net Reports show that reaction times can be reduced from several hours to mere minutes under microwave conditions. heteroletters.orgresearchgate.net This technology presents a potent, sustainable alternative for the rapid synthesis of this compound and its derivatives. rasayanjournal.co.in

Flow Chemistry Protocols: Continuous-flow chemistry provides a safe, scalable, and highly efficient platform for chemical synthesis, particularly for reactions that are hazardous or difficult to control in traditional batch reactors. clockss.orgacs.org A general and versatile one-step synthesis of substituted indazoles using a flow reactor has been developed, demonstrating the technology's advantages in reproducibility and scalability. acs.orgelectronicsandbooks.com

A recent study detailed the continuous-flow synthesis of 1H-indazoles via the high-temperature reaction of o-fluorobenzaldehydes with tert-butyl carbazate. clockss.org This approach allows for operations at superheated conditions safely, significantly shortening reaction times and improving process efficiency. clockss.org While a specific flow protocol for this compound has not been detailed in the reviewed literature, these established methods for the parent scaffold highlight a clear and advantageous path for its future large-scale and sustainable production.

Analytical Techniques for Structural Elucidation and Purity Assessment

The unambiguous identification and purity verification of this compound rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and exact mass of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework. For this compound, the proton NMR spectrum shows characteristic signals for the aldehyde proton, the aromatic protons of both the indazole and benzyl rings, and the benzylic methylene (B1212753) protons. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the principal functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the indazole ring, the C=O stretch of the aldehyde, C=C stretching from the aromatic rings, and the C-O-C stretching of the benzyl ether linkage.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and confirm the elemental composition. The compound has been characterized by HRMS, confirming its molecular formula. nih.gov

| Technique | Parameter | Observed Data / Expected Signals | Reference |

|---|---|---|---|

| ¹H NMR (300 MHz, DMSO-d₆) | δ 14.11 (brs, 1H) | Indazole N-H proton | nih.gov |

| δ 10.16 (s, 1H) | Aldehyde (CHO) proton | ||

| δ 7.63 (m, 2H) | Aromatic protons | ||

| δ 7.49 (m, 2H) | Aromatic protons | ||

| δ 7.45–7.30 (m, 3H) | Aromatic protons | ||

| δ 7.22 (dd, J = 9.0, 2.3 Hz, 1H) | Aromatic proton | ||

| δ 5.23 (s, 2H) | Benzyloxy (OCH₂) protons | ||

| ¹³C NMR | Aldehyde Carbon (C=O) | Expected around δ 187 ppm | Based on analogous structures nih.gov |

| Aromatic Carbons | Expected in the range δ 100-158 ppm | ||

| Benzyloxy Carbon (OCH₂) | Expected around δ 70 ppm | ||

| Indazole Carbons | Expected in the range δ 100-158 ppm | ||

| IR | N-H Stretch | Expected broad band around 3200 cm⁻¹ | Based on functional group analysis |

| C=O Stretch (Aldehyde) | Expected strong band around 1665 cm⁻¹ | ||

| C=C Stretch (Aromatic) | Expected around 1450-1600 cm⁻¹ | ||

| C-O-C Stretch (Ether) | Expected around 1250 cm⁻¹ | ||

| HRMS (ESI-) | [M-H]⁻ | Calculated for C₁₅H₁₁N₂O₂: 251.0821, Found: 251.0815 | nih.gov |

Chromatographic Methods for Purification and Analysis (e.g., HPLC, TLC)

Chromatography is indispensable for the purification of the final product and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For this compound, a specific Rf (retention factor) value has been reported, which aids in its identification during synthesis and purification. nih.gov

Column Chromatography: This is the standard method for purifying the crude product on a preparative scale. The compound is typically purified on silica (B1680970) gel using a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound with high accuracy. While specific HPLC conditions for this molecule are not detailed in the primary research literature, it is the standard technique used commercially to assess the purity of indazole derivatives, often achieving purity levels of ≥95%.

| Technique | Details | Reference |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Rf = 0.40 (petroleum ether/EtOAc, 3:2 on silica gel) | nih.gov |

| Column Chromatography | Stationary Phase: Silica Gel Eluent: Petroleum ether/EtOAc, 8:2 | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Standard analytical method for final purity assessment. | General practice |

Biological Activity Profiling and Mechanistic Investigations of 5 Benzyloxy 1h Indazole 3 Carbaldehyde and Its Derivatives

In Vitro Biological Screening Methodologies

The evaluation of the biological effects of 5-Benzyloxy-1H-indazole-3-carbaldehyde derivatives involves a variety of in vitro screening methods designed to assess their potential therapeutic applications. These methodologies range from cell-based assays determining cytotoxicity to specific enzyme and receptor interaction studies.

A primary method for evaluating the anticancer potential of new chemical entities is through cytotoxicity screening against various human cancer cell lines. The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a commonly employed technique to determine the concentration at which a compound inhibits cell growth by 50% (IC50). nih.gov

Derivatives of the indazole scaffold have been systematically evaluated for their antiproliferative activity against panels of human cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives were tested against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. nih.gov In one study, compound 6o emerged as a promising candidate, showing a potent inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while exhibiting greater selectivity for cancer cells over normal human embryonic kidney cells (HEK-293). nih.gov Conversely, another derivative, 5k , which was highly effective against Hep-G2 cells (IC50 = 3.32 µM), was found to be less attractive for further development due to its high toxicity to normal cells. nih.gov

Similarly, derivatives of (benzyloxy)benzene, a structure related to the title compound, have been assessed for cytotoxicity. mdpi.com Compounds ABMM-15 and ABMM-16 , which are benzyloxybenzaldehyde derivatives, showed no significant cytotoxicity on A549 and H1299 lung cancer cell lines at the maximum tested concentration of 60 µM. mdpi.com However, other analogues like ABMM-6 , ABMM-24 , and ABMM-32 displayed considerable cytotoxicity, particularly against H1299 cells, with IC50 values of 14.0, 13.7, and 13.0 µM, respectively. mdpi.com The cytotoxic effects of various synthetic derivatives are often compared against standard chemotherapeutic drugs like 5-fluorouracil (B62378) or cisplatin (B142131) to benchmark their efficacy. nih.govjksus.org

Table 1: Cytotoxicity of Indazole and Benzyloxybenzaldehyde Derivatives against Cancer Cell Lines

Derivatives of this compound are frequently evaluated for their ability to inhibit specific enzymes, a common mechanism for therapeutic intervention. Enzymatic assays measure the activity of an enzyme in the presence of a test compound. For example, the inhibitory effect of benzyloxybenzaldehyde derivatives against aldehyde dehydrogenase (ALDH) isozymes, such as ALDH1A3, has been studied using fluorometric assays that measure the production of NAD(P)H. mdpi.com In these assays, the reaction mixture is typically pre-incubated with the inhibitor before the substrate is added. mdpi.com Two benzyloxybenzaldehyde derivatives, ABMM-15 and ABMM-16 , were identified as potent and selective inhibitors of ALDH1A3, with IC50 values of 0.23 µM and 1.29 µM, respectively. mdpi.com

Kinase inhibition is another major area of investigation for indazole-based compounds. nih.gov Assays like the Kinase-Glo® Luminescent Kinase Assay are used to determine the inhibitory activity of compounds against specific protein kinases by measuring ATP consumption. nih.gov This method has been used to identify novel indazole derivatives as inhibitors of protein kinase CK2. nih.gov Similarly, fragment-based screening has led to the identification of 1H-indazole-3-carboxamide derivatives as potential inhibitors of p21-activated kinase 1 (PAK1). nih.gov

The therapeutic potential of indazole derivatives extends to infectious diseases. Their activity against various pathogens is assessed using established microbiological techniques. For antimicrobial screening, the activity of N¹-benzyl and N¹-benzyloxy derivatives has been investigated against Staphylococcus aureus and Mycobacterium smegmatis, a non-pathogenic relative of M. tuberculosis. nih.gov The efficacy of these compounds was determined by comparing the diameter of the zone of inhibition with that of standard antibiotics. nih.gov One study found that most of the tested 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives containing benzyl (B1604629) or benzyloxy groups showed good activity against M. smegmatis. nih.gov

For antiprotozoal activity, a series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested in vitro against Leishmania amazonensis. mdpi.compnrjournal.com The screening process involves evaluating cytotoxicity against mammalian cells (like mouse peritoneal macrophages) and then assessing growth inhibitory activity against both the promastigote (insect) and intracellular amastigote (mammalian) stages of the parasite. mdpi.compnrjournal.com In one such study, eight compounds showed a selectivity index greater than 10 and an IC50 of less than 1 µM against promastigotes. mdpi.com The most promising compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, was highly active against amastigotes with an IC50 of 0.46 µM and a selectivity index of 875. mdpi.compnrjournal.com

Elucidation of Molecular Targets and Pathways

Identifying the specific molecular targets and signaling pathways affected by these compounds is crucial for understanding their mechanism of action and for guiding further drug development.

Protein kinases are critical regulators of cellular processes, and their aberrant activity is linked to diseases like cancer, making them important drug targets. nih.govhanyang.ac.kr Indazole derivatives have been successfully developed as potent and selective kinase inhibitors. nih.govnih.gov

For example, a rational design approach led to the development of 1H-indazole-3-carboxamide derivatives as highly potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.gov The representative compound 30l from this series exhibited an IC50 of 9.8 nM for PAK1 and demonstrated high selectivity when tested against a panel of 29 other kinases. nih.gov Further investigation showed that this compound could suppress the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov

Other studies have identified indazole derivatives as inhibitors of different kinases. A series of 3-aryl-indazole-7-carboxylic acids were found to inhibit human protein kinase CK2, with IC50 values in the low micromolar range (3.1–6.5 μM). nih.gov N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been developed as potent inhibitors of cyclin-dependent kinase 7 (CDK7), with a lead compound, B2 , showing an IC50 of 4 nM. frontiersin.org Additionally, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been synthesized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its drug-resistant mutants, which are implicated in acute myeloid leukemia. nih.gov

Table 2: Protein Kinase Inhibitory Activity of Indazole Derivatives

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets for a significant portion of modern medicines. They transduce external signals into intracellular responses. Ligands, which can be antagonists or agonists, bind to GPCRs and induce conformational changes that trigger downstream signaling cascades.

While direct studies on this compound itself as a GPCR ligand are not prominent in the reviewed literature, the indazole core is a known pharmacophore for GPCR targets. A notable example is Granisetron, a 5-HT3 receptor antagonist used as an antiemetic, which features an indazole moiety. nih.gov The 5-HT3 receptor is a ligand-gated ion channel, but other serotonin (B10506) receptors that indazole derivatives might target are GPCRs. The structural and electronic properties of the indazole ring make it a suitable scaffold for designing ligands that can interact with the binding sites of GPCRs. nih.govchemimpex.com The development of indazole-based compounds as ligands for various GPCRs remains an active area of research, leveraging the scaffold's versatility to achieve desired potency and selectivity. nih.gov

Studies on Apoptosis Induction and Cell Cycle Modulation

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Research into the derivatives of this compound has revealed their potential to trigger this process. For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. mdpi.com This is often achieved by inhibiting key regulatory proteins like the epidermal growth factor receptor (EGFR), which in turn disrupts signaling pathways that control cell proliferation and survival. mdpi.com

The cell cycle, a series of events leading to cell division and duplication, is a common target for anticancer therapies. By arresting the cell cycle at specific phases, the proliferation of cancer cells can be halted. Studies on related heterocyclic compounds have demonstrated the ability to suppress cell cycle progression. mdpi.comnih.gov For example, the endogenous genotoxin malondialdehyde (MDA) has been found to cause irreversible cell cycle arrest by elevating p53 and p21 protein levels and inhibiting cyclin-dependent kinase activities. nih.gov This suggests that indazole derivatives, through similar mechanisms, could modulate the cell cycle, thereby contributing to their antiproliferative effects.

The mTOR/p70S6K signaling pathway, which is crucial for cell survival and progression of the cell cycle, is another potential target. nih.gov Inhibition of this pathway has been observed with other heterocyclic structures, leading to cell cycle arrest and apoptosis. nih.gov These findings provide a basis for investigating whether this compound and its analogs also exert their biological effects through modulation of this critical pathway.

DNA and BSA Binding Studies

The interaction of small molecules with biological macromolecules like DNA and serum albumins is fundamental to understanding their pharmacokinetic and pharmacodynamic properties. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin.

Investigations into the binding of various heterocyclic compounds with BSA have been conducted to characterize the nature and strength of these interactions. nih.govnih.gov Spectroscopic techniques, such as fluorescence and UV-Vis absorption, are commonly employed to determine binding constants, the number of binding sites, and the mechanism of interaction, which can be static or dynamic quenching. nih.govnih.gov For example, studies on a 1,2,3-triazole derivative revealed a moderate interaction with BSA, with a single binding site and a static quenching mechanism. nih.gov The negative Gibbs free energy change (ΔG) in such studies indicates the spontaneity of the binding process. nih.gov

The binding of compounds to DNA is another critical area of investigation, as it can indicate potential anticancer activity through mechanisms like intercalation or groove binding. nih.govrsc.org These interactions can disrupt DNA replication and transcription, leading to cell death. Various spectroscopic methods and viscosity measurements are used to elucidate the mode of DNA binding. rsc.org The insights gained from these studies are crucial for the rational design of new therapeutic agents.

Table 1: Interaction Parameters of a 1,2,3-Triazole Derivative with BSA

| Parameter | Value |

| Binding Constant (Kbin) | ~104 M-1 |

| Number of Binding Sites (n) | ~1 |

| Quenching Constant (Ksv) | ~104 M-1 |

| Bimolecular Quenching Constant (kq) | ~1013 M-1s-1 |

| Gibbs Free Energy (ΔG) | -24.75 kJ·mol–1 |

This table presents data for a related heterocyclic compound to illustrate typical binding parameters.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential in medicinal chemistry for optimizing the biological activity and physicochemical properties of lead compounds.

Identification of Key Pharmacophoric Elements

The indazole nucleus is recognized as a significant pharmacophore in numerous biologically active compounds. nih.govnih.gov The unique structure of this compound, featuring a benzyloxy group and an aldehyde functional group, presents key elements for molecular interactions. chemimpex.com The benzyloxy group can influence lipophilicity and binding, while the aldehyde group offers a site for further chemical modifications to create a diverse library of derivatives. chemimpex.com The indazole core itself can participate in hydrogen bonding within the hydrophobic pockets of target proteins, a critical interaction for kinase inhibition.

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifying the substituents on the indazole ring system can significantly impact the biological potency and selectivity of the resulting compounds. The synthesis of a variety of 1H-indazole-3-carboxaldehyde derivatives with different substituents at the 5-position, such as chloro, iodo, and piperidyl groups, has been reported. nih.gov These modifications alter the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. For instance, in a series of 1,3-diarylpropenone derivatives, substitutions on the aromatic rings were systematically varied to explore their effect on anti-inflammatory activity. nih.gov Such studies help in identifying which substitutions lead to enhanced potency and selectivity.

Exploration of Steric, Electronic, and Lipophilic Effects

The biological activity of a compound is often governed by a combination of its steric, electronic, and lipophilic properties. Quantitative structure-activity relationship (QSAR) studies are frequently employed to understand the influence of these parameters. nih.govrasayanjournal.co.in

Steric Effects: The size and shape of substituents can influence how well a molecule fits into the binding site of a target protein. Studies on N-benzoyl-N'-phenylthiourea compounds have shown that steric parameters can have a more significant impact on antiviral activity than lipophilic and electronic parameters. rasayanjournal.co.inubaya.ac.id

Electronic Effects: The electronic properties of substituents, described by parameters like the Hammett constant (σ), affect the charge distribution within the molecule. This can influence hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with the target.

Lipophilic Effects: Lipophilicity, often quantified by ClogP, affects a compound's ability to cross cell membranes and its distribution in the body. A balance is necessary, as high lipophilicity can lead to poor solubility and non-specific binding.

By systematically varying these properties and correlating them with biological activity, researchers can develop models that predict the activity of new derivatives and guide the design of more potent and selective compounds. nih.gov

In Vivo Preclinical Animal Model Studies (Excluding Human Clinical Data)

While specific in vivo preclinical data for this compound is not detailed in the provided search results, the general class of indazole derivatives has been subject to such investigations. For example, in vivo screening for anti-inflammatory activity has been performed on 1,3-diarylpropenone derivatives, which share some structural similarities. nih.gov These studies are crucial for evaluating the efficacy and potential toxicity of a compound in a living organism before it can be considered for human trials. The insights from these animal model studies provide essential information on the compound's behavior in a complex biological system.

Efficacy Evaluation in Disease Models (e.g., Cancer, Infectious Diseases)

The compound this compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. chemimpex.com While direct efficacy data for this compound in disease models is not extensively documented, its derivatives have demonstrated significant anti-tumor activity across a variety of cancer cell lines. The indazole scaffold is a prized structural motif in the development of bioactive compounds, particularly kinase inhibitors for cancer therapy. nih.govnih.govrsc.org

Research has focused on synthesizing derivatives from precursors like this compound and evaluating their anti-proliferative effects. chemimpex.com These studies reveal the potential of the indazole core in cancer treatment. For instance, a series of novel 1H-indazole-3-amine derivatives were tested for their inhibitory activities against several human cancer cell lines. nih.gov The results showed that many of these compounds exhibited noteworthy activity, particularly against chronic myeloid leukemia (K562). nih.gov

One specific derivative, designated as compound 6o , displayed a promising inhibitory effect against the K562 cell line with a 50% inhibitory concentration (IC50) value of 5.15 µM. nih.gov Notably, this compound also showed selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293), which had an IC50 value of 33.2 µM. nih.gov The anti-proliferative activity of these derivatives was evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay, with 5-fluorouracil often used as a reference standard. nih.gov

Further studies have highlighted other indazole derivatives with potent anti-cancer effects. Derivatives have been developed as inhibitors for targets such as Bcr-Abl, epidermal growth factor receptor (EGFR), and anaplastic lymphoma kinase (ALK). nih.gov The development of these potent molecules often starts from versatile intermediates like 1H-indazole-3-carboxaldehydes. nih.gov

Table 1: Efficacy of this compound Derivatives in Cancer Cell Line Models

| Derivative Class/Compound | Cancer Model/Cell Line | Key Findings (IC50 Values) | Reference |

| 1H-indazole-3-amine derivative (Compound 6o) | Chronic Myeloid Leukemia (K562) | IC50 = 5.15 µM | nih.gov |

| Human Embryonic Kidney (HEK-293) | IC50 = 33.2 µM (selectivity) | nih.gov | |

| 1H-indazol-3-amine derivative (Compound 89) | K562 Leukemia Cells | IC50 = 6.50 μM | nih.gov |

| 1H-indazole-3-carboxamide derivative (Compound 30l) | p21-activated kinase 1 (PAK1) | IC50 = 9.8 nM (enzyme inhibition) | nih.gov |

| 1H-indazole derivative (Compound 109) | EGFR Kinase | IC50 = 8.3 nM | nih.gov |

| EGFR T790M Mutant Kinase | IC50 = 5.3 nM | nih.gov | |

| 3-aminoindazole derivative (Entrectinib) | Anaplastic Lymphoma Kinase (ALK) | IC50 = 12 nM | nih.gov |

Pharmacokinetic and Pharmacodynamic Characterization in Animal Systems

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in animal systems are not extensively available in published research. This compound is primarily utilized as a key chemical intermediate for the synthesis of more complex, biologically active derivatives. chemimpex.comnih.gov Consequently, comprehensive in vivo studies, including absorption, distribution, metabolism, and excretion (ADME), are typically performed on the final lead compounds that demonstrate significant therapeutic efficacy in initial screenings.

While specific PK/PD profiles for the parent aldehyde are scarce, research into its derivatives provides some insight. For example, in the development of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors, the lead compound 30l was evaluated for its hERG channel activity to assess its potential for cardiac toxicity. nih.gov The results indicated a low risk of hERG toxicity, an important pharmacological safety parameter. nih.gov This type of characterization is critical for advancing a derivative toward further preclinical and clinical development. The focus remains on the downstream products that emerge from chemical synthesis campaigns originating from versatile starting materials like this compound.

Investigation of Mechanisms of Action at Subcellular and Molecular Levels

The primary mechanism of action for many therapeutic agents derived from this compound is the inhibition of protein kinases. rsc.org The indazole nucleus is considered a bioisostere of indole (B1671886), a common structure in kinase inhibitors. nih.gov This structural similarity allows indazole derivatives to fit into the hydrophobic pockets of protein kinases, where they can form strong hydrogen bonds, disrupting the enzyme's catalytic activity. nih.gov

The aldehyde group at the 3-position of the indazole ring is a key functional handle, allowing for extensive chemical modification to create a diverse library of compounds tailored to inhibit specific kinase targets. chemimpex.com These targets are often enzymes that are aberrantly activated in diseases like cancer, playing crucial roles in cell signaling, proliferation, and survival. nih.gov

Specific molecular mechanisms and targets identified for various indazole derivatives include:

Kinase Inhibition: Derivatives have been designed to target a range of tyrosine and threonine kinases. nih.gov Marketed drugs like Axitinib and Pazopanib, which are based on the indazole scaffold, are potent kinase inhibitors. nih.gov

Apoptosis Induction: One derivative, compound 6o , was found to induce apoptosis (programmed cell death) and affect the cell cycle in a concentration-dependent manner. nih.gov This activity is believed to occur through the inhibition of Bcl2 family proteins and interference with the p53/MDM2 pathway. nih.gov

Targeting Specific Kinases: Research has led to the development of derivatives that selectively inhibit specific kinases. Compound 30l , a 1H-indazole-3-carboxamide derivative, is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), which is associated with tumor progression. nih.gov Its mechanism involves suppressing the migration and invasion of cancer cells by downregulating the expression of the transcription factor Snail. nih.gov Other derivatives have been synthesized to target c-Kit, PDGFRβ, FLT3, Bcr-Abl, and EGFR kinases. nih.gov

Table 2: Molecular Mechanisms of Action for Indazole Derivatives

| Derivative Class/Compound | Molecular Target(s) | Mechanism of Action | Reference |

| 1H-indazole-3-amine (Compound 6o) | Bcl2 family, p53/MDM2 pathway | Induces apoptosis and affects cell cycle progression. | nih.gov |

| 1H-indazole-3-carboxamide (Compound 30l) | p21-activated kinase 1 (PAK1) | Inhibits kinase activity, leading to downregulation of Snail and suppression of cell migration and invasion. | nih.gov |

| Indazole Urea (Compound 97) | c-Kit, PDGFRβ, FLT3 | Multi-kinase inhibitor. | nih.gov |

| 1H-indazol-3-amine (Compound 89) | Bcr-Abl (wild type and T315I mutant) | Potent inhibition of Bcr-Abl kinase activity. | nih.gov |

| 1H-indazole derivative (Compound 109) | Epidermal Growth Factor Receptor (EGFR) | Potent inhibition of both wild-type and T790M mutant EGFR kinase. | nih.gov |

| 3-aminoindazole (Entrectinib) | Anaplastic Lymphoma Kinase (ALK) | Potent inhibition of ALK kinase. | nih.gov |

Applications and Translational Research Prospects of 5 Benzyloxy 1h Indazole 3 Carbaldehyde in Drug Discovery Excluding Human Clinical Trials

Role as a Privileged Scaffold and Versatile Building Block in Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular structure that is capable of binding to multiple, distinct biological targets, thereby serving as a foundation for the development of a wide range of therapeutic agents. The indazole ring system is widely recognized as such a scaffold in medicinal chemistry, present in numerous bioactive compounds and approved drugs. nih.govnih.govresearchgate.net This is attributed to its unique bicyclic structure, which combines a benzene (B151609) ring with a pyrazole (B372694) ring. This arrangement allows it to act as a bioisostere of the naturally occurring indole (B1671886) nucleus, engaging in crucial hydrogen bonding interactions within the active sites of proteins like kinases. nih.gov

5-Benzyloxy-1H-indazole-3-carbaldehyde embodies the characteristics of a privileged scaffold and serves as a highly versatile building block for several key reasons: chemimpex.com

Structural Features : The compound's architecture is defined by the core 1H-indazole, a benzyloxy group at the 5-position, and a reactive carbaldehyde group at the 3-position. The benzyloxy group can enhance both the reactivity and solubility of the molecule, which are favorable properties in drug development. chemimpex.com

Synthetic Accessibility : The aldehyde functional group at the C-3 position is a key handle for synthetic elaboration. It allows for a multitude of chemical transformations, enabling the straightforward introduction of diverse functional groups and the construction of complex molecular libraries. nih.govchemimpex.com This synthetic flexibility is paramount for structure-activity relationship (SAR) studies.

Bioactivity Foundation : The indazole core itself is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net By starting with this compound, medicinal chemists can build upon this inherent bioactivity, tailoring derivatives for specific therapeutic targets. chemimpex.com

The utility of 1H-indazole-3-carbaldehydes as key intermediates is well-established, providing access to a variety of polyfunctionalized 3-substituted indazoles that are crucial for the development of kinase inhibitors and other targeted therapies. nih.govrsc.org

Lead Compound Identification and Optimization Strategies

The process of discovering a new drug often begins with the identification of a "lead compound"—a molecule that shows promising activity against a specific biological target. This compound is an ideal starting point for this process. Its aldehyde group facilitates a range of chemical reactions that are fundamental to lead generation and optimization. nih.gov

Key Optimization Reactions:

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Scaffold | Therapeutic Relevance |

| Wittig Condensation | Phosphonium ylides | Alkenes | Introduction of new substituents for SAR exploration. |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Substituted alkenes | Creation of derivatives with extended conjugation, often important for kinase inhibition. |

| Reductive Amination | Amines, reducing agent (e.g., NaBH(OAc)₃) | Secondary and tertiary amines | Incorporation of basic nitrogen atoms to improve solubility and target binding. |

| Cyclisation Reactions | Various bifunctional reagents | Fused heteroaromatic systems (e.g., oxazoles, thiazoles, benzimidazoles) | Generation of novel, rigid scaffolds to enhance binding affinity and selectivity. nih.gov |

Through these and other synthetic strategies, libraries of derivatives originating from this compound can be generated. These libraries are then screened against biological targets, such as protein kinases, which are frequently implicated in diseases like cancer. For example, structure-guided drug design has been used to develop 1H-indazole derivatives as potent inhibitors of epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK), both of which are critical targets in oncology. nih.gov The process involves iterative cycles of chemical synthesis, biological testing, and computational modeling to refine the molecular structure, enhancing potency and selectivity while improving pharmacokinetic properties.

Preclinical Candidate Development Based on this compound Derivatives

The successful optimization of a lead compound can result in a preclinical candidate, a molecule with a sufficiently promising efficacy and safety profile in non-human studies to warrant further investigation. The indazole scaffold, often accessed via intermediates like this compound, has given rise to several successful drugs, demonstrating its translational potential. Marketed kinase inhibitors such as Axitinib and Pazopanib, which are used in cancer therapy, feature a 3-substituted indazole core, underscoring the value of functionalization at this position. nih.gov

The development pipeline for indazole-based compounds is robust, with numerous derivatives being investigated for a range of therapeutic applications. nih.gov

Examples of Preclinical Research on Indazole Scaffolds:

| Target Class | Specific Target(s) | Therapeutic Area | Research Finding |

| Tyrosine Kinases | FGFR1-3 | Oncology | 1H-indazole derivatives demonstrated inhibition of Fibroblast growth factor receptors (FGFRs) with excellent ligand efficiencies. nih.gov |

| Tyrosine Kinases | Bcr-Abl (T315I mutant) | Oncology (Leukemia) | Synthesized 1H-indazol-3-amine derivatives were identified as potent inhibitors of the drug-resistant T315I mutant of Bcr-Abl kinase. nih.gov |

| Tyrosine Kinases | ALK | Oncology | A 3-aminoindazole derivative, entrectinib, showed high potency against anaplastic lymphoma kinase (ALK). nih.gov |

| Tyrosine Kinases | EGFR (T790M mutant) | Oncology (Lung Cancer) | A 1H-indazole derivative displayed strong potency against the EGFR T790M resistance mutation. nih.gov |

Future Directions in the Therapeutic Exploitation of the 5-Benzyloxy-1H-indazole Scaffold

The therapeutic potential of the 5-benzyloxy-1H-indazole scaffold is far from exhausted. Future research is poised to expand into new and diverse therapeutic areas, driven by continued innovation in synthetic chemistry and a deeper understanding of disease biology.

Key future directions include:

Exploration of New Biological Targets : While kinase inhibition has been a major focus, the indazole scaffold's ability to interact with other target classes should be further explored. This includes applications in treating neurological disorders, infectious diseases, and parasitic diseases. nih.govresearchgate.netchemimpex.comchemimpex.com

Development of Novel Synthetic Methodologies : The creation of more efficient and regioselective methods for synthesizing and functionalizing the indazole core will accelerate drug discovery efforts. beilstein-journals.org This will enable access to novel chemical space and more complex molecular architectures.

Elucidation of Mechanisms of Action : A greater understanding of the molecular mechanisms by which indazole derivatives exert their therapeutic effects will facilitate more rational drug design. nih.gov

Combination Therapies : Investigating the use of indazole-based agents in combination with other drugs could lead to more effective treatment regimens, particularly in complex diseases like cancer.

Conclusion and Future Research Directions

Synthesis and Biological Significance of 5-Benzyloxy-1H-indazole-3-carbaldehyde and its Derivatives

This compound is a versatile intermediate compound utilized in the fields of medicinal chemistry and organic synthesis. chemimpex.com Its structure, featuring a benzyloxy group, enhances its reactivity and solubility, making it a valuable precursor for creating more complex molecules. chemimpex.com This compound serves as a crucial starting material in the synthesis of a variety of bioactive molecules, highlighting its significance in drug discovery and development. chemimpex.com The general synthesis of such aldehyde derivatives can be achieved through methods like O-alkylation, where a phenolic starting material reacts with a benzyl (B1604629) halide in the presence of a base like potassium carbonate. mdpi.com

The indazole nucleus, which is the core of this compound, is a prominent scaffold in a multitude of compounds with a wide array of pharmacological activities. mdpi.comnih.gov While naturally occurring indazole compounds are rare, their synthetic derivatives are of great interest in medicinal chemistry. nih.govnih.gov Derivatives stemming from the indazole framework have demonstrated significant biological activities, including anticancer, anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective properties. nih.govnih.govnih.gov

For instance, various indazole derivatives have been synthesized and evaluated for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.gov They have shown efficacy against targets like vascular endothelial growth factor receptor 2 (VEGFR-2), fibroblast growth factor receptors (FGFRs), and Aurora kinases. nih.govnih.govnih.gov The synthesis of these derivatives often involves multi-step reactions, starting from precursors like 1H-indazole-3-carboxylic acid, which can be converted to esters and then hydrazides to build more complex molecules. researchgate.net The functionalization at different positions of the indazole ring allows for the fine-tuning of the biological activity of the resulting compounds. mdpi.com

Unresolved Challenges and Emerging Opportunities in Indazole-Based Research

Despite the significant therapeutic potential of indazole-based compounds, several challenges remain. A notable challenge is the translation of promising preclinical findings into clinical applications. There is a discernible lag in the clinical trial activity for new indazole-based entities, which hinders their development into marketable drugs. nih.gov Furthermore, the synthesis of certain indazole derivatives can be complex and may involve the use of expensive catalysts, such as rhodium, which presents a challenge for large-scale, cost-effective production. mdpi.com

However, these challenges are paralleled by emerging opportunities. The development of novel, more efficient synthetic methodologies is a significant area of opportunity. For example, recent advancements include metal-free synthesis conditions and the use of synergistic catalytic systems, such as cobalt and copper, which can be more economical. mdpi.comresearchgate.net There is also a growing focus on C-H functionalization strategies to directly add substituents to the indazole core, offering more straightforward routes to new derivatives. researchgate.net

The vast chemical space of indazole derivatives remains largely unexplored, presenting a major opportunity for the discovery of novel therapeutic agents. nih.gov Through techniques like molecular docking and fragment-based drug design, researchers are creating unique indazole analogs with high potency and selectivity for various biological targets. mdpi.comnih.gov These in silico methods, combined with experimental testing, are accelerating the identification of lead compounds for a range of diseases, including cancer, infections, and neurological disorders. nih.gov

Strategic Directions for Advanced Studies and Potential Therapeutic Applications

Future research on indazole-based compounds is strategically moving towards the development of highly targeted therapies and the exploration of novel mechanisms of action. A key direction is the continued design and synthesis of specific kinase inhibitors for cancer treatment. nih.gov This includes the development of compounds targeting well-established cancer-related kinases like EGFR, c-Met, and HSP90, as well as tackling mutations that confer drug resistance, such as the T315I mutation in Bcr-Abl. nih.govnih.gov

Beyond oncology, there are significant opportunities to develop indazole derivatives for other therapeutic areas. Research has shown their potential as neuroprotective agents, for example, through the inhibition of Leucine-rich repeat kinase 2 (LRRK2) for neurodegenerative diseases or as monoamine oxidase (MAO) inhibitors for conditions like Parkinson's disease. nih.gov Another promising avenue is the development of anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net Furthermore, indazole-based compounds are being investigated as xanthine (B1682287) oxidase inhibitors for the treatment of gout and hyperuricemia. nih.gov

A strategic focus on improving the pharmacokinetic properties of indazole derivatives, such as their solubility and bioavailability, is crucial for their success as drugs. nih.gov Structural modifications, like the addition of a piperazine (B1678402) ring, have been shown to enhance these properties. nih.gov The continued investigation into the structure-activity relationships (SAR) of these compounds will be essential for optimizing their potency and selectivity, ultimately leading to the development of new and effective treatments for a wide range of diseases. mdpi.comnih.gov

Q & A

Q. Basic

- ¹H NMR : The aldehyde proton appears as a singlet at δ 10.1–10.3 ppm. Aromatic protons of the benzyloxy group show doublets (δ 7.3–7.5 ppm, J = 8.5 Hz), while indazole protons resonate at δ 8.2–8.4 ppm (H-4) and δ 7.8–8.0 ppm (H-6,7) .

- ¹³C NMR : The aldehyde carbon appears at δ 190–192 ppm. The benzyloxy quaternary carbon (C-O) is observed at δ 160–162 ppm .

- IR : A sharp peak at ~1700 cm⁻¹ confirms the aldehyde C=O stretch. Absence of broad O-H bands (3200–3600 cm⁻¹) indicates successful oxidation of alcohol intermediates .

What functionalization reactions are feasible at the aldehyde group, and how are nucleophilic attack patterns optimized?

Basic

The aldehyde group undergoes nucleophilic addition, condensation, and Schiff base formation. For example:

- Schiff bases : React with primary amines (e.g., aniline) in ethanol under reflux (3h, 70°C) to form imines. Use molecular sieves to absorb water and shift equilibrium .

- Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol (3-methanol derivative) at 0°C (90% yield) .

- Wittig reaction : Phosphorus ylides (e.g., Ph₃P=CHCO₂Et) in THF yield α,β-unsaturated esters. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane) .

How can X-ray crystallography resolve ambiguities in molecular conformation or regiochemistry of derivatives?

Advanced

Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXT resolves bond angles, torsion angles, and packing motifs. For example:

- Crystal growth : Slow evaporation of acetonitrile/toluene (1:3) at 4°C yields diffraction-quality crystals.

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100K to minimize thermal motion. Mercury CSD 2.0 visualizes intermolecular interactions (e.g., π-π stacking between benzyl groups).

- Refinement : SHELXL refines anisotropic displacement parameters (ADPs) and validates hydrogen bonding (e.g., O-H⋯N interactions in Schiff bases) .

What computational methods predict the reactivity of the benzyloxy group in cross-coupling reactions?

Advanced

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (FMOs):

- HOMO-LUMO gaps : A smaller gap (<4 eV) indicates higher reactivity for Suzuki-Miyaura coupling. The benzyloxy group’s electron-donating effect raises HOMO energy, enhancing oxidative addition with Pd(0) catalysts .

- Solvent effects : Polarizable Continuum Model (PCM) simulations in DMF show improved solvation of transition states (ΔG‡ reduced by 15–20 kJ/mol vs. toluene) .

- Mechanistic validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots for Pd-catalyzed reactions) .

How should researchers address contradictions in biological activity data across structural analogs?

Q. Advanced

- Data triangulation : Combine IC₅₀ assays (e.g., kinase inhibition), molecular docking (AutoDock Vina), and ADMET predictions (SwissADME) to identify outliers. For example, 5-benzyloxy derivatives may show conflicting cytotoxicity due to off-target binding .

- Statistical rigor : Apply hierarchical clustering (e.g., Ward’s method) to group compounds by bioactivity profiles. Use ANOVA to test significance of substituent effects (p < 0.05) .

- Causal analysis : If analogs with electron-withdrawing groups (e.g., -NO₂) unexpectedly show lower activity, investigate metabolic stability via LC-MS to detect rapid demethylation .

What strategies mitigate competing side reactions during indazole ring functionalization?

Q. Advanced

- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the indazole N-H during benzyloxy installation. Deprotect with TFA/DCM (1:4) post-functionalization .

- Catalyst tuning : For C-3 bromination, employ NBS (N-bromosuccinimide) with AIBN in CCl₄ under UV light (λ = 365 nm) to minimize over-bromination .

- Kinetic control : Low temperatures (−78°C) and slow addition of lithiating agents (e.g., LDA) prevent aggregation in directed ortho-metalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.